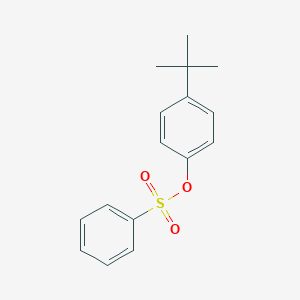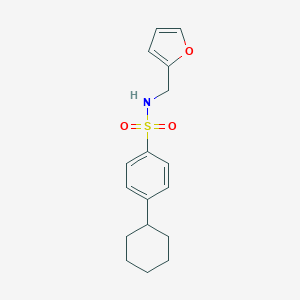
N-benzyl-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BPAM is a cyclic amide that belongs to the class of pyrrolidine compounds. It is a white crystalline powder that is soluble in water and organic solvents. BPAM has been shown to exhibit several biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Due to these properties, BPAM has become the focus of several scientific studies.
作用機序
The exact mechanism of action of BPAM is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. BPAM has been shown to bind to the mu-opioid receptor, which is involved in pain modulation, suggesting that its analgesic effects may be mediated through this receptor.
Biochemical and physiological effects:
BPAM has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, suggesting that it may have anti-inflammatory effects. BPAM has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.
実験室実験の利点と制限
BPAM has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, BPAM has been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of BPAM is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on BPAM. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine the optimal dosage and administration route for BPAM in the treatment of pain. Additionally, studies are needed to investigate the long-term effects of BPAM on neurotransmitter systems and brain function. Finally, research is needed to determine the potential for BPAM to interact with other medications and to identify any potential drug interactions.
合成法
BPAM can be synthesized using various methods, including the reaction of benzylamine with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst, such as acetic acid, and the resulting product is purified using recrystallization techniques.
科学的研究の応用
BPAM has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic effects in animal models of pain, including thermal and mechanical pain. BPAM has also been investigated for its anti-inflammatory properties, with studies showing that it can reduce inflammation in animal models of arthritis. Additionally, BPAM has been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
特性
製品名 |
N-benzyl-1-pyrrolidinecarboxamide |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
N-benzylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15) |
InChIキー |
QGCXDVIAGVEYLT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)NCC2=CC=CC=C2 |
正規SMILES |
C1CCN(C1)C(=O)NCC2=CC=CC=C2 |
溶解性 |
30.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)




![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)


![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)